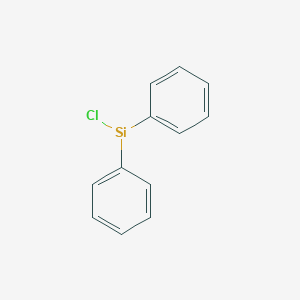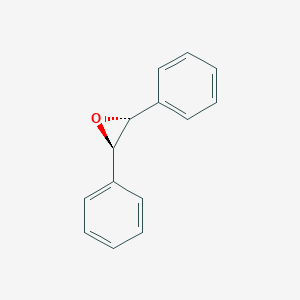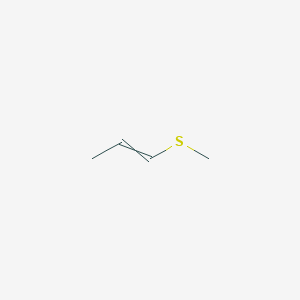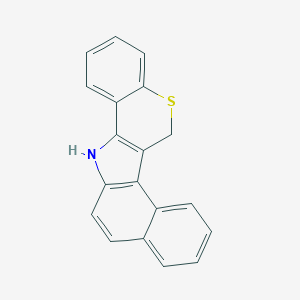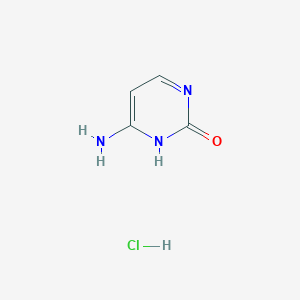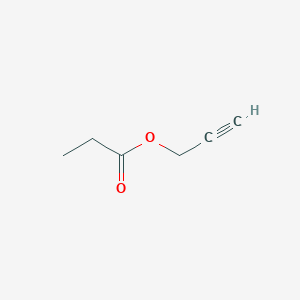
Propionate de propargyle
Vue d'ensemble
Description
Propargyl propionate, also known as 2-propynyl propionate, is an organic compound with the molecular formula C6H8O2. It is an ester formed from propargyl alcohol and propionic acid. This compound is characterized by the presence of a propargyl group, which is a highly versatile moiety in organic synthesis .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Propargyl propionate primarily targets the respiratory system . It is considered hazardous due to its potential to cause skin and eye irritation, and specific target organ toxicity after a single exposure .
Mode of Action
Propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Biochemical Pathways
Propargyl propionate may be involved in various biochemical pathways. The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration when introduced into small-molecule building blocks . It is noteworthy that tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl propionate. For instance, it is recommended to keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use only non-sparking tools and take action to prevent static discharges .
Analyse Biochimique
Biochemical Properties
The propargyl group in Propargyl Propionate is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration
Cellular Effects
Compounds containing a propargyl group have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Molecular Mechanism
The propargyl moiety has been acknowledged to be a valuable functional group in pharmaceutical chemistry . It has been reported to induce the secretion of sAPPα and increased MAPK phosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propargyl propionate can be synthesized through the esterification of propargyl alcohol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of propargyl propionate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature and pressure are optimized to maximize the production of propargyl propionate .
Analyse Des Réactions Chimiques
Types of Reactions: Propargyl propionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the -OH group in propargyl alcohol is replaced by other nucleophiles.
Oxidation: Propargyl propionate can be oxidized to form propargylic acid or propynal.
Rearrangement: The compound can undergo rearrangement reactions, such as the Meyer–Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Rearrangement: Catalysts like Lewis acids (e.g., boron trifluoride) are employed to facilitate the rearrangement reactions.
Major Products:
Nucleophilic Substitution: The major products are substituted propargyl derivatives.
Oxidation: The major products are propargylic acid and propynal.
Rearrangement: The major products are α,β-unsaturated carbonyl compounds.
Comparaison Avec Des Composés Similaires
Propargyl Alcohol: Similar in structure but lacks the ester functional group.
Propargylamine: Contains an amine group instead of an ester.
Propargyl Chloride: Contains a chloride group instead of an ester.
Uniqueness: Propargyl propionate is unique due to its ester functional group, which imparts different reactivity and properties compared to other propargyl derivatives. The presence of the ester group allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
prop-2-ynyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYSGVIVVUJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883777 | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Propargyl propionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1932-92-9 | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propynyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of propargyl propionate in organic synthesis, and how does it interact with other reagents to achieve specific chemical transformations?
A1: Propargyl propionate acts as a precursor to propargyl cations in organic synthesis reactions. [, ] These cations are highly reactive species that can readily react with nucleophiles, such as enol silanes or silyl imidates, to form new carbon-carbon bonds.
Q2: Can you provide specific examples of reactions involving propargyl propionate and discuss their synthetic utility?
A2: One notable example is the reaction of propargyl propionate with various ketones to produce β-alkynyl ketones. [] These compounds are versatile intermediates in organic synthesis and can be further transformed into a variety of complex molecules. For instance, a representative β-alkynyl ketone synthesized using this method was shown to undergo cyclization in the presence of TMSOTf to yield a trisubstituted furan, highlighting the synthetic potential of this approach. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
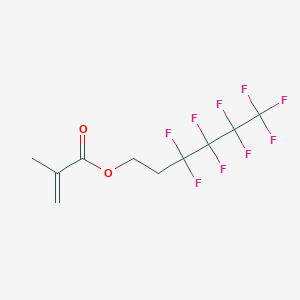
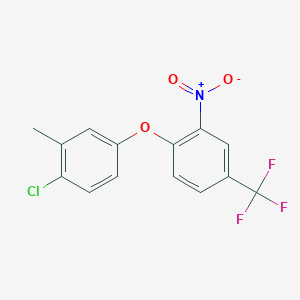
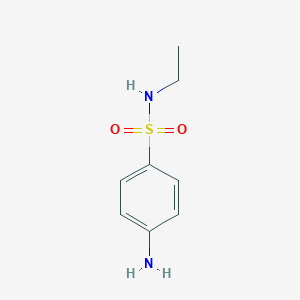
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)
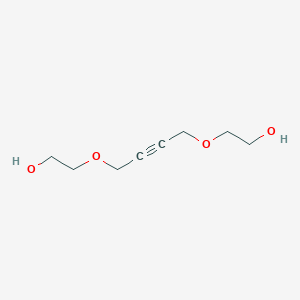
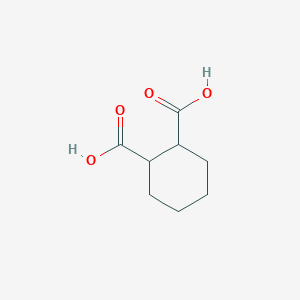
![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)
